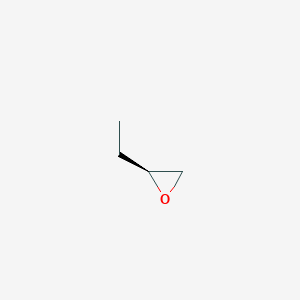

(S)-(-)-1,2-Epoxybutane

描述

Enantiomeric Significance in Chemical Synthesis

The significance of (S)-(-)-1,2-Epoxybutane lies in its chirality. As a single enantiomer, it provides a source of stereochemistry that can be transferred to new molecules during a chemical reaction. This is fundamental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The physiological activity of many pharmaceuticals, agrochemicals, and natural products is often dependent on their precise three-dimensional structure, with one enantiomer exhibiting desired effects while the other may be inactive or even harmful.

This compound is a versatile chiral synthon, a building block used to introduce a specific chiral center into a larger molecule. sigmaaldrich.comacs.org The highly strained epoxide ring is susceptible to ring-opening reactions by a wide variety of nucleophiles. This reaction, which can be catalyzed by acids or bases, proceeds with a high degree of stereochemical control, typically through an SN2 mechanism, leading to the formation of new stereocenters in a predictable manner. For example, it is used as a starting material in the synthesis of (+)- and (-)-homononactic acids, which are intermediates for the cyclic antibiotic tetranactin (B7886780). sigmaaldrich.comchemicalbook.com It is also employed in the preparation of chiral phosphorus synthons for phytoprostanes and in the synthesis of α-ethyltryptamines. sigmaaldrich.comchemicalbook.com

Historical Context of Chiral Epoxides in Research

The field of asymmetric synthesis was significantly advanced by the development of methods to create chiral epoxides with high enantiomeric purity. numberanalytics.com Before the 1980s, obtaining such compounds was a significant challenge, often involving inefficient resolutions or multi-step sequences. numberanalytics.com A revolutionary breakthrough came with the development of the Sharpless Asymmetric Epoxidation by K. Barry Sharpless and his colleagues in 1980. numberanalytics.com This method allowed for the highly enantioselective conversion of prochiral allylic alcohols into chiral epoxides using a titanium-based catalyst and a chiral tartrate ester. numberanalytics.com

This discovery, along with other subsequent methods like the Jacobsen-Katsuki epoxidation and the Shi epoxidation, transformed chiral epoxides from synthetic curiosities into readily accessible and indispensable tools for organic chemists. wikipedia.orgnumberanalytics.comorganic-chemistry.org These methods provided predictable stereochemical outcomes and tolerated a wide range of functional groups, opening the door for the efficient synthesis of a vast array of complex chiral molecules. numberanalytics.combuchler-gmbh.com The availability of these chiral epoxides has had a profound impact on the synthesis of natural products and pharmaceuticals. numberanalytics.combuchler-gmbh.com

Scope and Research Significance of this compound

The research significance of this compound stems from its utility as a fundamental chiral building block. Its reactions are a staple in demonstrating principles of stereoselective synthesis. Current research continues to explore new applications for this and similar chiral epoxides. For instance, it has been used to prepare Eu³⁺-based precatalysts for use in the Mukaiyama Aldol (B89426) reaction in water. sigmaaldrich.comchemicalbook.com

Recent studies have also investigated the enantioselective recognition of 1,2-epoxybutane (B156178) enantiomers using chiral cage materials. oaepublish.com In one study, a specific chiral cage showed a significantly higher association constant for the (R)-enantiomer compared to the (S)-enantiomer, highlighting the subtle molecular interactions that govern chiral recognition. oaepublish.com Such research is crucial for developing new methods for enantiomeric separation and sensing.

The physical and chemical properties of this compound are well-characterized, facilitating its use in various synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30608-62-9 wikipedia.org |

| Molecular Formula | C₄H₈O wikipedia.org |

| Molar Mass | 72.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 63 °C sigmaaldrich.com |

| Density | 0.837 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.386 sigmaaldrich.com |

| Optical Activity | [α]20/D −10° (neat) sigmaaldrich.com |

| SMILES String | CC[C@H]1CO1 sigmaaldrich.com |

| InChI Key | RBACIKXCRWGCBB-BYPYZUCNSA-N sigmaaldrich.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-ethyloxirane |

| (+)-homononactic acid |

| (-)-homononactic acid |

| tetranactin |

| α-ethyltryptamines |

| (R)-1,2-epoxybutane |

| 1,2-epoxybutane |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315723 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-62-9 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of S 1,2 Epoxybutane

Polymerization and Copolymerization Dynamics

Anionic Ring-Opening Polymerization (ROP)

Anionic ring-opening polymerization (ROP) of epoxides like (S)-(-)-1,2-Epoxybutane is a chain-growth polymerization method that yields polyethers. libretexts.org The process is initiated by a nucleophile, typically a strong base such as a hydroxide (B78521) or an alkoxide, which attacks one of the carbon atoms of the epoxide ring. libretexts.orgyoutube.com This attack proceeds via an S\textsubscript{N}2 mechanism, causing the ring to open and forming an alkoxide that acts as the new propagating center. youtube.com

The polymerization proceeds by the sequential addition of monomer units to the active chain end. Each step involves the nucleophilic attack of the terminal alkoxide of the growing polymer chain on a new molecule of this compound. libretexts.org Given the asymmetric nature of the monomer, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (the primary carbon), leading to a regioregular head-to-tail polymer structure. acs.org The use of specific initiators, such as secondary amides deprotonated by a phosphazene base, has been shown to effectively initiate the polymerization of 1,2-epoxybutane (B156178), resulting in well-defined amide end-capped poly(butylene oxide) with narrow molar mass distributions. acs.org

Table 1: Key Features of Anionic ROP of this compound

| Feature | Description |

| Mechanism | Chain-growth polymerization via S\textsubscript{N}2 nucleophilic attack. libretexts.orgyoutube.com |

| Initiators | Strong nucleophiles, e.g., hydroxides, alkoxides, amidate anions. libretexts.orgacs.org |

| Propagation | Sequential addition of epoxide monomers to the active alkoxide chain end. |

| Regioselectivity | Attack at the less substituted carbon results in a head-to-tail polymer. acs.org |

| Product | Poly(butylene oxide), a type of polyether. acs.org |

Stereoselective Control in Epoxide Polymerization

The polymerization of a chiral monomer like this compound allows for the control of the polymer's tacticity, which is the stereochemical arrangement of the repeating units. Stereocontrol in epoxide polymerization is primarily governed by two distinct mechanisms: chain-end control and enantiomorphic-site control. acs.org

In the chain-end control mechanism, the stereochemistry of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the incoming monomer's enchainment. acs.org The chiral center at the active chain end influences how the next monomer molecule will be oriented before it is incorporated. For the polymerization of a single enantiomer like this compound, a chain-end control mechanism would inherently lead to an isotactic polymer, where all the stereocenters in the polymer backbone have the same configuration. A stereochemical error in this mechanism, however, would be propagated along the chain. acs.org

Enantiomorphic-site control arises when the stereoselectivity is governed by a chiral catalyst. acs.org The catalyst's active site has a specific chirality that preferentially selects one enantiomer over the other or, in the case of a racemic monomer, polymerizes each enantiomer into separate polymer chains. When polymerizing an enantiomerically pure monomer like this compound, a catalyst operating under this mechanism will consistently produce an isotactic polymer. Unlike chain-end control, if a stereochemical error occurs, the chiral catalyst site can correct it in subsequent additions, as the catalyst's preference overrides the influence of the last added unit. acs.org Most stereoselective epoxide polymerization systems are regulated by enantiomorphic-site control. acs.org

Table 2: Comparison of Stereocontrol Mechanisms

| Control Mechanism | Primary Influencing Factor | Outcome of Stereochemical Error | Predominant in Epoxide Polymerization |

| Chain-End Control | Stereochemistry of the last enchained monomer unit. acs.org | Error is propagated. acs.org | No |

| Enantiomorphic-Site Control | Chirality of the catalyst's active site. acs.org | Error can be corrected. acs.org | Yes acs.org |

Oxyalkylation Modification Reactions

Oxyalkylation is a process where epoxide molecules are added to a substrate containing active hydrogens, such as alcohols or amines. This compound can be used in such reactions to introduce hydroxybutyl groups onto a molecule, thereby modifying its properties.

A notable example is the chemical modification of agarose (B213101), a polysaccharide. researchgate.net Agarose can be modified with 1,2-epoxybutane in aqueous basic conditions to prepare hydroxybutyl agarose (HBAG). This reaction involves the nucleophilic attack of the hydroxyl groups of the agarose on the epoxide ring. Such modifications have been shown to alter the physical properties of the agarose, such as its melting temperature and gel strength. researchgate.net The reactivity of epoxides in these reactions tends to decrease as the length of the alkyl side chain increases. researchgate.net

Nucleophilic Substitution Reactions

The most common reaction of this compound is nucleophilic ring-opening. njchm.com The regioselectivity of this reaction is highly dependent on the reaction conditions (acidic or basic).

Under basic or neutral conditions, the reaction follows a classic S\textsubscript{N}2 mechanism. ucalgary.camasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom (C1). This results in an inversion of configuration at the stereocenter if the attack occurs there, though in the case of 1,2-epoxybutane, the attack is at the primary, achiral carbon. The ring opens to form a secondary alkoxide, which is then protonated in a subsequent workup step to yield a secondary alcohol. ucalgary.ca

Reaction under Basic Conditions: this compound + Nu⁻ → (S)-1-Nu-butan-2-ol

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring toward nucleophilic attack. youtube.comyoutube.com The positive charge is shared between the oxygen and the two carbons. The transition state has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge. youtube.comyoutube.com This leads to the formation of a primary alcohol.

Reaction under Acidic Conditions: this compound + Nu-H + H⁺ → (S)-2-Nu-butan-1-ol

Table 3: Regioselectivity of Nucleophilic Attack on this compound

| Condition | Site of Nucleophilic Attack | Rationale | Product Type |

| Basic/Neutral | C1 (Less substituted) | Steric hindrance (S\textsubscript{N}2 mechanism). ucalgary.camasterorganicchemistry.com | Secondary alcohol |

| Acidic | C2 (More substituted) | Electronic effects (stabilization of partial positive charge). youtube.comyoutube.com | Primary alcohol |

Elimination Reactions

While ring-opening via substitution is more common, epoxides can also undergo elimination reactions, typically in the presence of strong, non-nucleophilic bases. njchm.com For this compound, a strong base can abstract a proton from a carbon adjacent to the epoxide ring. This can lead to the formation of an allylic alcohol. The specific products formed would depend on the reaction conditions and the base used. For instance, treatment with a strong base could potentially lead to the formation of but-2-en-1-ol or but-3-en-2-ol through different elimination pathways.

Radical Reactions and Atmospheric Degradation Pathways

The atmospheric fate of this compound is primarily dictated by its reactions with radical species. As a volatile organic compound (VOC), its degradation in the troposphere is a key process that influences air quality. The principal oxidants responsible for its removal are the hydroxyl radical (•OH) and, in certain environments, the chlorine atom (Cl•).

The reaction between the hydroxyl radical and 1,2-epoxybutane proceeds via a hydrogen abstraction mechanism. Theoretical and experimental studies indicate that the abstraction is most likely to occur from the methylene (B1212753) group (CH₂) adjacent to the epoxide ring, which is the β-position. This preference is a key factor in determining the subsequent reaction pathways and the nature of the secondary products formed copernicus.org. The reaction mechanism is complex and is thought to involve the formation of prereactive van der Waals complexes, which can influence the reaction rate, especially at lower atmospheric temperatures copernicus.orgacs.org.

The rate of the reaction between 1,2-epoxybutane and hydroxyl radicals exhibits a complex, non-Arrhenius temperature dependence. Experimental studies covering a wide temperature range (220 K to 950 K) have shown a very weak negative temperature dependence at temperatures below 285 K. copernicus.orgacs.org Above 295 K, the reaction transitions to a positive temperature dependence copernicus.orgacs.org. This behavior underscores the role of the prereactive complexes in the reaction mechanism copernicus.orgacs.org. At room temperature (298 ± 3 K), the rate coefficient has been determined using the relative rate technique.

| Reactant | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1,2-Epoxybutane | (1.98 ± 0.39) x 10⁻¹² | copernicus.org |

| Cyclohexene oxide | (5.93 ± 1.78) x 10⁻¹² | copernicus.org |

| 1,2-Epoxyhexane | (5.77 ± 1.29) x 10⁻¹² | copernicus.org |

| cis-2,3-Epoxybutane | (1.50 ± 0.26) x 10⁻¹² | copernicus.org |

| trans-2,3-Epoxybutane | (1.81 ± 0.42) x 10⁻¹² | copernicus.org |

In marine or coastal areas with significant sources of atomic chlorine, the reaction of this compound with Cl atoms can be a notable atmospheric sink. Similar to the reaction with OH radicals, the initiation step involves hydrogen abstraction. Kinetic studies have been performed to determine the rate coefficients for the reaction of a series of epoxides with chlorine atoms at 298 K.

Experimental and theoretical studies provide insight into the position of H-atom abstraction and the reactivity trends scispace.comrsc.orgresearchgate.net. The reactivity towards chlorine atoms tends to increase as a CH₂ group is added to the hydrocarbon chain of the epoxide scispace.comresearchgate.net.

| Reactant | Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1,2-Epoxybutane | (1.25 ± 0.44) x 10⁻¹⁰ | scispace.com |

| Cyclohexene oxide | (2.50 ± 0.88) x 10⁻¹⁰ | scispace.com |

| 1,2-Epoxyhexane | (2.00 ± 0.70) x 10⁻¹⁰ | scispace.com |

| cis-2,3-Epoxybutane | (0.88 ± 0.31) x 10⁻¹⁰ | scispace.com |

| trans-2,3-Epoxybutane | (1.00 ± 0.35) x 10⁻¹⁰ | scispace.com |

The radical species formed from the initial hydrogen abstraction from 1,2-epoxybutane rapidly reacts with molecular oxygen in the atmosphere to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of stable, oxygenated secondary products. While detailed product studies for 1,2-epoxybutane are limited, the degradation of epoxides is known to contribute to the formation of secondary organic aerosols (SOA), which can impact climate and human health copernicus.org. The polymerization of epoxides under acidic conditions, which can be present in atmospheric aerosols, can lead to the growth of SOA particles copernicus.orgcopernicus.org.

Hydroxyl Radical-Initiated Oxidation Reactions

Carbon Dioxide Fixation into Cyclic Carbonates

This compound can undergo a cycloaddition reaction with carbon dioxide (CO₂) to form the corresponding cyclic carbonate, (S)-4-ethyl-1,3-dioxolan-2-one, also known as 1,2-butylene carbonate lsbu.ac.ukwikipedia.org. This reaction represents a valuable pathway for carbon capture and utilization (CCU), as it converts CO₂, a greenhouse gas, into a value-added chemical with numerous applications. 1,2-Butylene carbonate is used as a polar aprotic solvent, particularly in applications like lithium batteries, and as a precursor for polymers lsbu.ac.ukwikipedia.org.

The cycloaddition of CO₂ to epoxides is typically a catalyzed process, requiring the use of various catalytic systems to proceed efficiently under mild conditions chim.it. A wide range of both homogeneous and heterogeneous catalysts have been developed for this transformation, including:

Organocatalysts: Highly nucleophilic single-component catalysts, such as certain 4-aminopyridines, have shown effectiveness in promoting the reaction under atmospheric pressure scispace.comrsc.org.

Metal-based catalysts: Lewis acidic coordination compounds and metal oxides are commonly employed lsbu.ac.ukchim.it. For instance, a ceria-lanthana-zirconia/graphene nanocomposite has been shown to catalyze the synthesis of 1,2-butylene carbonate with high selectivity in the absence of a solvent lsbu.ac.uk.

Ionic Liquids: Certain ionic liquids have demonstrated bifunctional catalytic activity, activating both the epoxide and CO₂ researchgate.net.

The reaction mechanism generally involves the activation of the epoxide by the catalyst, followed by a nucleophilic attack that opens the epoxide ring. This is followed by the insertion of CO₂ and a final ring-closing step to yield the cyclic carbonate mdpi.com. This process is considered a green chemistry route for the production of valuable carbonates lsbu.ac.uk.

Reactions with Ground-State Metal Atoms (e.g., Gallium)

The reaction of this compound with ground-state gallium atoms represents a unique transformation involving the direct activation of the carbon-oxygen bonds of the epoxide ring. Research conducted under matrix-isolation conditions has provided significant insights into the mechanism and products of this reaction. When 69/71Ga atoms are co-condensed with 1,2-epoxybutane, novel organometallic compounds are formed through the insertion of the gallium atom into the C-O bonds of the epoxide. researchgate.netlaurentian.ca

The primary products of this reaction are gallaoxetanes, which are four-membered ring structures containing gallium and oxygen. researchgate.netlaurentian.ca Specifically, two isomeric gallaoxetanes are formed, resulting from the insertion of the gallium atom into either the C(1)-O or the C(2)-O bond of the 1,2-epoxybutane molecule. researchgate.netlaurentian.ca These products have been identified and characterized using electron paramagnetic resonance (EPR) spectroscopy. researchgate.netlaurentian.ca

The formation of these gallaoxetanes is believed to proceed through a radical mechanism. At temperatures below 150 K, an alkyl radical, CH3CH2(•CH)CH2OGa, has been observed. researchgate.netlaurentian.ca This radical is the result of the ring-opening of the epoxide at the C(2)-O bond and is considered an intermediate in the formation of the C(2)-O insertion product. researchgate.netlaurentian.ca

The assignment of the specific gallaoxetane isomers in the EPR spectra was supported by experiments using isotopically labeled 1,2-epoxybutane, namely 1,2-epoxybutane-1,1-d2 and 1,2-epoxybutane-2-d1. researchgate.netlaurentian.ca Furthermore, density functional theory (DFT) calculations of the gallium and hydrogen hyperfine interaction (hfi) values for the predicted gallaoxetane structures were used to corroborate the experimental assignments. researchgate.netlaurentian.ca It was determined that the Ga hfi of the C(1)-O gallaoxetane is greater than that of the C(2)-O gallaoxetane. laurentian.ca

A third gallium-centered species was also detected at 190 K, which exhibited spectral behavior similar to the C(2)-O insertion product upon isotopic substitution. researchgate.net However, its Ga hfi was found to be 36% smaller than that of the C(2)-O insertion product, while the H hfi values were similar. researchgate.net This has been attributed to the C(2)-O insertion product being perturbed by the matrix constraints. researchgate.net

The table below summarizes the key species identified in the reaction of ground-state gallium atoms with 1,2-epoxybutane.

| Species Name | Chemical Formula | Method of Detection | Key Identifying Feature |

| C(1)-O Gallaoxetane | CH3CH2CHCH2GaO | EPR Spectroscopy | Larger Ga hyperfine interaction |

| C(2)-O Gallaoxetane | CH3CH2CHCH2OGa | EPR Spectroscopy | Smaller Ga hyperfine interaction |

| Alkyl Radical Intermediate | CH3CH2(•CH)CH2OGa | EPR Spectroscopy | Observed at temperatures below 150 K |

Advanced Applications of S 1,2 Epoxybutane As a Chiral Building Block

In Pharmaceutical and Bioactive Molecule Synthesis

The precise stereochemistry of (S)-(-)-1,2-epoxybutane is leveraged by synthetic chemists to construct intricate molecular architectures with high enantiomeric purity, which is often a prerequisite for therapeutic efficacy. wur.nlnjchm.com

This compound serves as a key synthetic building block for the production of α-ethyltryptamines. pharmaffiliates.comlookchem.com These compounds are recognized for their activity as dual dopamine-serotonin releasers. pharmaffiliates.comchemicalbook.com The synthesis utilizes the epoxide as a chiral electrophile, where ring-opening by a suitable nucleophile establishes the stereocenter of the ethyl group at the alpha position of the tryptamine (B22526) core. This stereospecific introduction is critical for the desired pharmacological activity.

The total synthesis of the macrotetrolide antibiotic tetranactin (B7886780) relies on the use of this compound as a starting material for preparing its monomeric units, (+)- and (−)-homononactic acids. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Research has detailed a synthetic pathway where the reaction of 2-lithium-5-vinylfuran with (S)-(–)-1,2-epoxybutane is a key step. rsc.orgresearchgate.net This approach successfully yields both (+)- and (–)-homononactic acid in a multi-step process. rsc.orgresearchgate.net These enantiomeric acids are then utilized in the construction of the larger, achiral antibiotic tetranactin through esterification and subsequent lactonization. rsc.orgresearchgate.net

Table 1: Synthesis of Homononactic Acid from this compound

| Step | Description | Reference |

| 1 | Reaction of 2-lithium-5-vinylfuran with this compound. | rsc.orgresearchgate.net |

| 2 | Multi-step conversion to yield (+)- and (–)-homononactic acid. | rsc.orgresearchgate.net |

| 3 | Esterification and lactonization of the acid enantiomers. | rsc.orgresearchgate.net |

| 4 | Construction of the final macrolide antibiotic, tetranactin. | rsc.org |

This compound is instrumental in the synthesis of Phytoprostane B1 type I. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Phytoprostanes are non-enzymatic metabolites of α-linolenic acid that can protect cells from oxidative stress. nih.gov The synthetic strategy involves using the epoxide to prepare a chiral phosphorus synthon, which is a key component in the subsequent construction of the phytoprostane molecule. lookchem.comscientificlabs.ieantpedia.com A facile synthesis of natural 2,3-substituted cyclopentenone PhytoPs, specifically 16-B1-PhytoP, has been reported where (S)-1,2-epoxybutane is a key starting material for creating a chiral diol intermediate. nih.gov

The development of potent inhibitors for the HIV-1 protease, a key enzyme in the viral life cycle, is a major goal in anti-AIDS chemotherapy. google.comdiva-portal.org this compound and related chiral epoxides are critical intermediates in the asymmetric synthesis of these inhibitors. google.comgoogle.com One key application is in the synthesis of differentially protected dipeptide mimics in enantiomerically pure form. nih.govnih.gov For instance, a synthetic route to a potent inhibitor involves creating a dipeptide isostere where the stereochemistry is derived from a chiral epoxide precursor, demonstrating the importance of the (3S)-hydroxyl configuration for potency. nih.gov These building blocks enable the construction of complex molecules like Amprenavir, Saquinavir, and Darunavir with high enantiomeric excess. google.comgoogle.com

This compound finds application in the asymmetric synthesis of naturally occurring macrolactones, specifically the oxacyclododecindione-type. nih.govrsc.org A concise synthesis of (14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione and (14S,15R)-14-deoxy-oxacylododecindione has been achieved. rsc.orgresearchgate.net In this synthesis, the chirality at the C14 position originates from a different starting material, (S)-5-methyl-tetrahydropyran-2-one, which is an industrial byproduct. rsc.orgresearchgate.net However, the general utility of chiral epoxides like this compound in macrolactone synthesis is well-established for introducing specific stereocenters through controlled ring-opening reactions, which is a fundamental strategy in constructing these large, cyclic ester structures.

Table 2: Research Findings on Macrolactone Synthesis

| Finding | Description | Reference |

| Starting Material | (S)-5-Methyl-tetrahydropyran-2-one, an industrial waste product, was used as the chiral source. | rsc.orgresearchgate.net |

| Key Reactions | The synthesis involved highly diastereoselective methylation and a Mitsunobu reaction to construct the stereogenic center at C15. | rsc.org |

| Products | Natural macrolactones (14S,15R)-2 and 3 were synthesized in seven and eight steps, respectively. | rsc.org |

| Overall Yield | The overall yields were 37% for (14S,15R)-2 and 27% for (14S,15R)-3. | rsc.orgresearchgate.net |

In Catalysis and Ligand Design

Beyond its role as a direct precursor to bioactive molecules, this compound is also employed in the development of chiral catalysts and ligands, which in turn facilitate a broad range of asymmetric transformations.

One notable application is in the preparation of Eu³⁺-based precatalysts. chemicalbook.comscientificlabs.iesigmaaldrich.com These catalysts are effective in promoting the Mukaiyama Aldol (B89426) reaction in aqueous media, a significant carbon-carbon bond-forming reaction. scientificlabs.iesigmaaldrich.com The chiral environment created by the ligand derived from the epoxybutane helps to induce stereoselectivity in the reaction products.

Furthermore, this compound and its racemic counterpart are used to synthesize mixed tertiary amine/alkoxide donor ligands. cardiff.ac.uk These ligands are designed for creating olefin polymerization catalysts. For example, the ring-opening of racemic 3,3-dimethyl-1,2-epoxybutane (B1329643) with N,N'-dimethylethylenediamine produces a flexible ligand framework. cardiff.ac.uk When this ligand is reacted with a zirconium precursor, it forms a well-defined coordination complex, demonstrating the utility of epoxybutane-derived structures in generating catalysts for polymer synthesis. cardiff.ac.uk The steric and electronic properties of such ligands can be tuned to influence the activity and selectivity of the final catalyst. researchgate.net

Preparation of Precatalysts (e.g., Eu3+-based systems)

A significant application of this compound is in the preparation of advanced catalyst systems. Specifically, it serves as a key component in the synthesis of Europium(III) (Eu3+)-based precatalysts. sigmaaldrich.comsigmaaldrich.com These catalysts are particularly effective in promoting the Mukaiyama Aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry, especially in aqueous media. sigmaaldrich.comsigmaaldrich.com The chirality originating from the this compound is crucial for inducing stereoselectivity in the reactions catalyzed by the final Eu3+ complex.

Chiral Ligand Synthesis

The true power of this compound lies in its function as a versatile chiral synthon. The strained epoxide ring readily undergoes nucleophilic ring-opening reactions with a wide array of nucleophiles, such as amines, alcohols, and organometallic reagents. wur.nl This reaction proceeds with a high degree of regioselectivity and stereospecificity, typically via an SN2 mechanism, leading to the formation of chiral β-substituted butanols. wur.nl

This reactivity is harnessed for the synthesis of complex chiral molecules that can function as ligands in asymmetric catalysis. For example, the reaction of this compound with amines or their derivatives can produce chiral β-amino alcohols, a core structural motif in many successful chiral ligands and catalysts. rsc.org Similarly, it can be used to prepare chiral phosphorus-containing synthons, which are vital for creating ligands for various transition-metal-catalyzed reactions. sigmaaldrich.com One documented example involves the reaction of 5-hexenaldoxime with 1,2-epoxybutane (B156178) in the presence of Lithium Chloride to generate a chiral 2-(2'-hydroxybutyl)-2-aza-3-oxabicyclo[3.3.0]octane derivative, a complex heterocyclic structure with multiple stereocenters. clockss.org

In Materials Science and Polymer Chemistry

The unique properties of this compound extend into the realm of materials science, where its chirality can be used to control the macroscopic properties of polymers, adhesives, and plastics.

Bio-Based Adhesives and Sealants Development

The development of sustainable adhesives and sealants from renewable resources is a major goal in materials chemistry. woodresearch.skmdpi.com Epoxy resins are frequently used as high-performance adhesives or as crosslinkers to improve the strength and water resistance of other bio-based adhesive formulations, such as those derived from starch or tannin. woodresearch.sksci-hub.se

This compound, which can be derived from bio-based 1-butene (B85601), is a candidate for creating bio-based epoxy monomers or resins. Its incorporation into adhesive formulations can serve two purposes: it can act as a building block for the primary bio-based resin, or it can be used as a reactive diluent or crosslinker in systems based on other biopolymers like vegetable oils or lignin. sci-hub.sescielo.br Using the chiral monomer could potentially influence the crosslinking network structure and the final adhesive properties. While its direct, large-scale application in commercial bio-adhesives is still an emerging area, its potential to enhance performance and increase the bio-based content of advanced adhesive systems is significant.

Constituent in Bio-Based Plastics and Biodegradable Packaging Materials

Similar to adhesives, the field of biodegradable plastics is dominated by materials like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs). researchgate.netnih.gov However, these materials often require modification to achieve the desired properties for specific packaging applications, such as improved flexibility or controlled degradation rates. sciepublish.com

This compound serves as a potential comonomer for copolymerization with monomers like lactide (the precursor to PLA). sciepublish.comualberta.ca Introducing butylene oxide units into the polyester (B1180765) backbone can disrupt the polymer's crystallinity, leading to increased flexibility and a modified degradation profile. The use of the chiral (S)-enantiomer ensures a stereocontrolled modification, which can influence the morphology and mechanical properties of the resulting copolymer in a predictable way. This strategy allows for the fine-tuning of commodity bioplastics, transforming them into specialized materials for advanced and sustainable packaging solutions.

In Chiral Recognition and Separation Science

This compound, a readily available and stereochemically defined building block, offers significant potential in the development of materials and systems for chiral recognition and separation. Its small size, defined stereocenter, and reactive epoxide ring make it an attractive candidate for incorporation into more complex chiral architectures designed to differentiate between enantiomers. These applications are pivotal in fields such as analytical chemistry, materials science, and pharmaceuticals, where the separation and analysis of chiral compounds are of paramount importance. The strategic use of this compound can lead to the creation of novel chiral selectors with unique enantioselective properties.

Application in Chiral Stationary Phases for Chromatography

Chiral stationary phases (CSPs) are the heart of chiral chromatography, enabling the separation of racemic mixtures into their individual enantiomers. The fundamental principle behind these separations is the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times. While direct, documented examples of this compound being the sole chiral building block for a commercial or widely studied CSP are not prevalent in readily available literature, its properties make it a logical candidate for such applications.

Theoretically, this compound could be incorporated into a CSP in several ways. One common strategy involves grafting the chiral molecule onto a solid support, such as silica (B1680970) gel or a polymer matrix. The epoxide ring of this compound is susceptible to ring-opening reactions with nucleophiles on the surface of the support material, such as silanols on silica or amine groups on a functionalized polymer. This covalent attachment would create a stationary phase decorated with chiral 2-hydroxybutyl groups. The enantioselective recognition capabilities of such a CSP would then depend on the interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric repulsion) between these chiral moieties and the analytes.

Another approach could involve the use of this compound as a chiral initiator in the synthesis of stereoregular polymers. Anionic ring-opening polymerization of the epoxide can lead to the formation of polyethers with a defined stereochemistry in the polymer backbone or as side chains, depending on the synthetic route. Such chiral polymers could then be coated onto a support to create a CSP. The enantioselectivity of these polymeric CSPs often arises from the helical conformation adopted by the polymer chain, which creates a chiral environment capable of discriminating between enantiomers. While studies have explored the polymerization of 1,2-epoxybutane, the focus has often been on the polymerization mechanism itself rather than the application of the resulting polymer as a CSP researchgate.net.

The development of chiral porous organic cages (POCs) and their use as stationary phases in gas chromatography has shown promise for the separation of various racemates, including 1,2-epoxybutane itself dp.techmerckmillipore.com. This demonstrates that chiral cavities are effective for resolving such small epoxides. This, in turn, suggests that incorporating the chirality of this compound into the structure of a stationary phase is a viable strategy for creating novel separation materials.

| Potential CSP Synthesis Strategy | Description | Potential Chiral Recognition Mechanism |

| Grafting onto Support | Covalent attachment of this compound to a support like silica or a polymer via ring-opening of the epoxide. | Hydrogen bonding, dipole-dipole interactions, and steric hindrance involving the resulting chiral 2-hydroxybutyl groups. |

| Chiral Polymer Synthesis | Use of this compound as a monomer or initiator to create stereoregular polymers. | Formation of a helical polymer structure that provides a chiral environment for enantiomeric discrimination. |

Host-Guest Chemistry in Chiral Cage Materials

A more recent and highly sophisticated application of chiral recognition involves the use of synthetic chiral cage materials. These molecules are designed with well-defined, three-dimensional cavities that can encapsulate smaller guest molecules. When the cage itself is chiral, it can exhibit enantioselective binding, preferentially complexing one enantiomer of a guest molecule over the other. This forms the basis of host-guest chemistry for chiral separation and sensing.

A notable example of this approach involves a water-soluble, chiral supramolecular cage, designated as S-C7³⁺, which has demonstrated the ability to enantioselectively recognize and separate racemic 1,2-epoxybutane. lookchem.comoaepublish.com This chiral cage is synthesized from chiral precursors, resulting in a structure with a well-defined, chiral internal cavity.

The enantioselective recognition was investigated using ¹H NMR spectroscopy. When the S-C7³⁺ cage was introduced into a solution containing racemic 1,2-epoxybutane, a significant upfield shift was observed for the proton signals of the (R)-1,2-epoxybutane enantiomer. oaepublish.com This shift is indicative of the encapsulation of the (R)-enantiomer within the hydrophobic cavity of the chiral cage. In contrast, the signals for this compound showed negligible change, indicating a much weaker interaction with the host.

Further quantitative analysis through ¹H NMR titration experiments allowed for the determination of the association constants (Kₐ) for the formation of the host-guest complexes. The results clearly showed a strong preference for the (R)-enantiomer.

| Guest Enantiomer | Association Constant (Kₐ) with S-C7³⁺ Cage | Observation |

| (R)-1,2-Epoxybutane | ~35 M⁻¹ | Significant interaction and encapsulation observed. oaepublish.com |

| This compound | Too small to be accurately determined | Negligible interaction with the chiral host. oaepublish.com |

This pronounced difference in binding affinity highlights the remarkable enantioselectivity of the chiral cage. The ability of the S-C7³⁺ cage to selectively bind (R)-1,2-epoxybutane is attributed to the specific geometric and electronic complementarity between the host's chiral cavity and the (R)-enantiomer. This selective encapsulation is a clear demonstration of advanced host-guest chemistry and opens up possibilities for developing systems for the separation of 1,2-epoxybutane enantiomers on a preparative scale or for use in chiral sensing applications. The principles demonstrated with this system can be extended to the design of other chiral cage materials for the recognition of a wide range of small chiral molecules.

Theoretical and Computational Studies of S 1,2 Epoxybutane Reactivity and Structure

Quantum Chemical Calculations (e.g., DFT, CCSD(T))

High-level quantum chemical methods, such as Density Functional Theory (DFT) and Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], are cornerstones in the computational investigation of 1,2-epoxybutane (B156178). frontiersin.orgmpg.de These methods are employed to calculate the electronic structure and energies of molecules, transition states, and reaction intermediates with high accuracy. For instance, comprehensive computational analyses of the reactions of 1,2-epoxybutane with hydroxyl (OH) radicals have utilized the CCSD(T)/aug-cc-pVTZ//M06-2X/cc-pVTZ level of theory to construct detailed potential energy diagrams. acs.orgnih.gov Similarly, energies for reaction mechanisms have been calculated using the CCSD(T)/cc-pVTZ method, which has shown to be in close agreement with more computationally expensive benchmarks. researchgate.net

Quantum chemical calculations are pivotal in mapping out the step-by-step pathways of chemical reactions involving 1,2-epoxybutane. This includes the identification of short-lived transition states, which are critical for understanding reaction barriers and kinetics.

One extensively studied area is the atmospheric oxidation of 1,2-epoxybutane initiated by OH radicals. acs.orgnih.gov Theoretical studies have investigated the hydrogen abstraction mechanism, identifying the various possible sites for abstraction on the epoxybutane molecule. acs.org By calculating the energies of the reactants, transition states, and products, researchers can determine the most favorable reaction channels.

DFT calculations have also been used to explore the catalytic mechanism for the synthesis of epoxybutane from butenyl carbonate. rsc.org These calculations revealed a multi-step process involving a five-ring-opening step, the release of CO2, proton transfer, and finally, the formation of the epoxy ring via intramolecular nucleophilic attack. rsc.org The energy barriers for each transition state in this process were calculated to identify the rate-limiting step. rsc.org

Furthermore, the kinetics of the thermal gas-phase decomposition of 1,2-epoxybutane have been investigated, revealing several first-order, homogeneous, non-radical isomerization pathways to products like butanal and butan-2-one. rsc.org

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. frontiersin.orgumn.edu Mapping the PES is essential for visualizing reaction pathways, locating minima (reactants, products, intermediates), and identifying saddle points (transition states). umn.eduvisualizeorgchem.com

For 1,2-epoxybutane, PES scans have been performed for its reaction with atmospheric oxidants like chlorine atoms. researchgate.net These scans, which involve systematically changing a geometric parameter (like a bond distance) and calculating the energy at each step, help to trace the minimum energy path from reactants to products. visualizeorgchem.com For the reaction with chlorine, PES scans indicated a strong preference for hydrogen abstraction at the β-position (the CH2 group adjacent to the oxirane ring). researchgate.net Similarly, potential energy diagrams for the reaction with OH radicals have been constructed at high levels of theory, providing a comprehensive view of all reaction pathways and their associated energy barriers. acs.orgnih.gov

Calculated Energy Barriers for 1,2-Epoxybutane Reactions

This table summarizes calculated energy barriers for key transition states in different reactions involving 1,2-epoxybutane, as determined by DFT calculations.

| Reaction | Transition State (TS) | Description | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Decarboxylation of Butenyl Carbonate to Epoxybutane | TS1 | Five-ring-opening | 31.1 | rsc.org |

| TS2 | CO₂ release | 4.6 | rsc.org | |

| TS3 | Proton transfer and Br⁻ loss | 11.4 | rsc.org | |

| TS4 | Epoxy ring formation | 29.1 | rsc.org |

Hyperfine interaction is the coupling between the magnetic moment of an electron and the magnetic moment of a nucleus, which provides detailed information about the electronic structure of radicals. ethz.ch DFT calculations are frequently used to predict hyperfine interaction (hfi) values, which can then be compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

A notable application involving 1,2-epoxybutane is the study of its reaction with ground-state Gallium (Ga) atoms under matrix-isolation conditions. researchgate.netresearchgate.netacs.org This reaction leads to the formation of novel gallaoxetanes, which are organometallic ring compounds. researchgate.net EPR spectroscopy detected these new species, and DFT calculations of the Gallium and Hydrogen hfi values were essential to correctly assign the observed EPR spectra. researchgate.netresearchgate.net The calculations helped to distinguish between different isomers, such as those formed by metal atom insertion into the C(1)-O versus the C(2)-O bond of the epoxide. researchgate.net

Calculated Hyperfine Interaction (hfi) Values for Gallaoxetanes

This table presents DFT-calculated hyperfine interaction values used to assign experimental EPR spectra for gallaoxetanes formed from 1,2-epoxybutane.

| Species | Nucleus | Calculated hfi Value (MHz) | Reference |

|---|---|---|---|

| CH₃CH₂CHCH₂GaO (C(1)-O insertion) | ⁶⁹Ga | ~1586 | researchgate.net |

| CH₃CH₂CHCH₂OGa (C(2)-O insertion) | ⁶⁹Ga | Not specified, but distinct from C(1)-O insertion | researchgate.net |

| CH₃CH₂(•CH)CH₂OGa (Alkyl radical) | H (α-proton) | ~442 | researchgate.net |

Kinetic Modeling and Rate Coefficient Determination

Beyond static structures and energies, computational methods are crucial for modeling the kinetics of reactions and determining rate coefficients, which quantify the speed of a chemical reaction.

The RRKM-ME theory is a statistical method used to calculate rate coefficients for unimolecular and bimolecular reactions in the gas phase. grafiati.com It combines data from quantum chemical calculations (such as vibrational frequencies and energy barriers) with statistical mechanics to predict how energy distribution affects reaction rates over a range of temperatures and pressures. acs.orgnih.govresearcher.life

Calculated Rate Coefficients for Epoxybutane Reactions with OH Radicals

| Reactant | Temperature (K) | Pressure | Calculated Overall Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 1,2-Epoxybutane | 298.15 | 1 atm | 0.66 × 10⁻¹² | acs.orgnih.govresearcher.life |

| cis-2,3-Epoxybutane | 298.15 | 1 atm | 0.32 × 10⁻¹² | acs.orgnih.govresearcher.life |

| trans-2,3-Epoxybutane | 298.15 | 1 atm | 0.33 × 10⁻¹² | acs.orgnih.govresearcher.life |

SAR methodologies have been applied to estimate the rate coefficients for the gas-phase reactions of 1,2-epoxybutane with OH radicals and Cl atoms. researchgate.netcopernicus.orgcopernicus.org However, studies comparing these estimations with experimentally determined values have revealed significant discrepancies. researchgate.netcopernicus.org For instance, the experimental rate coefficient for the reaction of 1,2-epoxybutane with OH radicals was found to be lower than the value predicted by some SAR approaches. copernicus.org These differences highlight the limitations of current SAR methods for epoxides, which may not adequately account for factors like molecular geometry or the electronic influence of the strained epoxy ring. scispace.comresearchgate.net Researchers suggest that improving SAR estimations for this class of compounds requires incorporating factors like the "pseudo-ethylenic character" of the epoxy ring. copernicus.org

Comparison of Experimental and SAR-Estimated Rate Coefficients

This table compares room temperature rate coefficients for the reaction of 1,2-epoxybutane with OH radicals and Cl atoms, showing both experimental values and those estimated by SAR methods.

| Reaction | Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | SAR-Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 1,2-Epoxybutane + OH | (1.98 ± 0.29) × 10⁻¹² | Varies by SAR method; discrepancies noted | researchgate.netcopernicus.org |

| 1,2-Epoxybutane + Cl | (1.23 ± 0.17) × 10⁻¹¹ | In reasonable agreement with experiment | scispace.comrsc.org |

Thermodynamic Aspects of Reactions

Computational chemistry provides significant insights into the thermodynamic feasibility and energy landscapes of reactions involving (S)-(-)-1,2-epoxybutane. Density Functional Theory (DFT) and other high-level ab initio methods are instrumental in determining the thermodynamics of various reaction pathways, including ring-opening and cycloaddition reactions.

One key area of investigation is the atmospheric oxidation of 1,2-epoxybutane initiated by hydroxyl (OH) radicals. acs.org Comprehensive computational studies, utilizing methods such as CCSD(T)/aug-cc-pVTZ//M06-2X/cc-pVTZ, have been employed to construct potential energy diagrams for these reactions. acs.org These studies help in understanding the thermodynamic parameters that govern the atmospheric fate of the compound. For instance, the reaction of 1,2-epoxybutane with OH radicals shows a non-Arrhenius temperature dependence, with a weak negative temperature dependence at temperatures below 285 K and a positive dependence above 295 K. researchgate.net This suggests the formation of pre-reactive complexes in the reaction mechanism. researchgate.net

Another critical reaction is the cycloaddition of carbon dioxide (CO₂) to 1,2-epoxybutane, a process for chemical fixation of CO₂. DFT calculations have revealed that open metal sites in certain metallo-cyclam catalysts are more potent Lewis-acid sites for epoxide activation than Brønsted acid hydroxyl sites. osti.gov Computational studies on the cycloaddition catalyzed by multifunctional organocatalysts have explored the relative free energies of different mechanistic pathways. rsc.org For example, in the reaction catalyzed by a specific salophen-based catalyst, the epoxide activation pathway was found to have a significantly lower activation barrier than the CO₂ activation pathway (46.6 vs. 57.6 kcal mol⁻¹). rsc.org

The hydrolysis of products formed from 1,2-epoxybutane reactions has also been assessed computationally. These calculations generally indicate a higher thermodynamic propensity for hydrolysis for more highly substituted amine products, although the accuracy of the computational methods is noted to be around 10 kJ mol⁻¹. oberlin.edu

Computational models are also used to predict ring-opening barriers. For the cycloaddition of CO₂ to 1,2-epoxybutane catalyzed by a VPI-100 Metal-Organic Framework, DFT calculations showed significant differences in the epoxide ring-opening barriers depending on the activation mode. osti.gov

Table 1: Calculated Thermodynamic Data for Reactions of 1,2-Epoxybutane

| Reaction / Pathway | Catalyst / Method | Calculated Parameter | Value |

|---|---|---|---|

| CO₂ Fixation | Multifunctional BCEDA catalyst | Relative Free Energy (Epoxide Activation) | 46.6 kcal/mol |

This table presents selected calculated relative free energies for different activation pathways in the cycloaddition of CO₂ to 1,2-epoxybutane, as determined by computational studies. rsc.org

Stereochemical Implications from Computational Analyses

Computational analyses are crucial for predicting and rationalizing the stereochemical outcomes of reactions involving the chiral center of this compound. The ring-opening of the epoxide can proceed through different mechanisms, each with distinct stereochemical consequences, and theoretical models help to elucidate the favored pathway.

In the context of CO₂ cycloaddition reactions, mechanistic proposals are evaluated based on their ability to explain the observed product stereochemistry. rsc.org A conventional epoxide activation mechanism involves two SN2 reactions at the same carbon atom, which results in a retention of stereochemistry in the final product. rsc.org Conversely, a CO₂ activation pathway typically involves a single SN2 reaction, leading to an inversion of stereochemistry. rsc.org Computational studies of a salophen-catalyzed reaction showed that while the epoxide activation pathway is energetically favored, it could not alone explain the observed distribution of product stereoisomers, suggesting multiple mechanisms may be operating simultaneously. rsc.org

The nucleophilic addition of amines to 1,2-epoxybutane has also been studied. ¹H NMR analysis of the reaction between 1,2-epoxybutane and t-butylamine in D₂O indicated the sole formation of the primary amine addition product. oberlin.edu This implies a regioselective attack at the less substituted carbon of the epoxide ring, a common outcome for SN2-type ring-openings under neutral or basic conditions. While this specific study did not focus on the stereochemistry at the chiral center, it highlights how product structure determination informs mechanistic understanding.

Computational studies on the carbonylation of similar epoxides, such as 2-butene (B3427860) oxide, using bimetallic Lewis acid/metal carbonyl complexes, have shown that the reaction can be highly stereospecific. researchgate.net For example, an achiral catalyst was found to stereospecifically convert cis- and trans-2-butene oxide to the trans- and cis-β-lactones, respectively, indicating a double inversion mechanism. researchgate.net Such studies provide a framework for predicting the stereochemical fate of this compound in analogous transformations. The key to controlling the stereoselectivity lies in the rational design of catalysts, guided by computational insights into the reaction mechanism. researchgate.net

The asymmetric ring-opening of epoxides is a powerful synthetic tool, and computational rationale often underpins the development of enantioselective catalysts, such as metal-salen complexes. mdpi.com These theoretical models help explain the origins of enantioselectivity in reactions like the hydrolytic kinetic resolution of terminal epoxides. mdpi.com

Table 2: Predicted Stereochemical Outcomes from Different Mechanistic Pathways

| Reaction Type | Proposed Mechanism | Predicted Stereochemical Outcome |

|---|---|---|

| CO₂ Cycloaddition | Epoxide Activation (double SN2) | Retention of Stereochemistry |

| CO₂ Cycloaddition | CO₂ Activation (single SN2) | Inversion of Stereochemistry |

This table summarizes the expected stereochemical outcome for the chiral center of an epoxide like this compound based on different computationally investigated reaction mechanisms. rsc.orgresearchgate.net

Analytical and Characterization Methodologies in S 1,2 Epoxybutane Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating (S)-(-)-1,2-Epoxybutane from reaction mixtures, starting materials, and byproducts, as well as for determining its enantiomeric and chemical purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is utilized in the analysis of reactions involving this compound, particularly for monitoring the formation of derivatives. For instance, in studies of enzymatic reactions, HPLC is used to analyze glutathione (B108866) (GSH) conjugates of epoxides. In one such method, reaction products were analyzed using a reversed-phase HPLC system with a Lichrosorb 5C18 column. nih.gov This technique allows for the separation and quantification of non-volatile derivatives, providing insights into reaction kinetics and product formation. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary method for assessing the purity of the volatile compound this compound. lookchem.comsigmaaldrich.com The technique is also crucial for enantioselective analysis, which is vital for a chiral molecule. Chiral GC columns, such as Chiraldex G-TA and A-TA, are employed to separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess. scispace.com Analyses are typically performed using a Flame Ionization Detector (FID) and helium as the carrier gas. scispace.com A quantitative method for analyzing low levels of 1,2-butylene oxide in biological samples like whole rat blood has also been developed using gas chromatography/mass spectrometry (GC/MS) with multiple ion detection. nih.gov

Spectroscopic Characterization

Spectroscopy provides definitive structural information, confirming the identity and integrity of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of 1,2-epoxybutane (B156178) in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the protons on the epoxide ring and the ethyl group. rsc.org The signals are typically observed as multiplets due to spin-spin coupling between adjacent protons. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 1: NMR Spectroscopic Data for 1,2-Epoxybutane in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Assignment | Reference |

|---|---|---|---|

| ¹H | 2.90 – 2.87 | m, O-CH | rsc.org |

| ¹H | 2.73 – 2.71 | t, O-CH₂ | rsc.org |

| ¹H | 2.47 – 2.45 | q, O-CH₂ | rsc.org |

| ¹H | 1.59 – 1.52 | m, CH₂ | rsc.org |

| ¹H | 1.01 | t, CH₃ | rsc.org |

| ¹³C | 52.3 | O-CH | |

| ¹³C | 47.1 | O-CH₂ | |

| ¹³C | 25.4 | CH₂ | |

| ¹³C | 10.6 | CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For epoxides like 1,2-epoxybutane, the key vibrational modes are associated with the three-membered ring. spectroscopyonline.com The spectrum exhibits a series of characteristic peaks resulting from the stretching and contracting of the C-C and C-O bonds within the strained ring. spectroscopyonline.com

Table 2: Characteristic IR Absorption Peaks for 1,2-Epoxybutane

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 1261 | Symmetric ring breathing | spectroscopyonline.com |

| 904 | Asymmetric C-O-C stretch | spectroscopyonline.com |

| 831 | Symmetric C-O-C stretch | spectroscopyonline.com |

These three peaks, particularly the latter two which are often intense, are diagnostic for the presence of the epoxide ring. spectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR has been employed to study its reactions that generate paramagnetic species. In one study, the reaction of aluminum (Al) atoms with 1,2-epoxybutane was investigated under matrix isolation conditions. electronicsandbooks.com The insertion of Al atoms into the C-O bonds of the epoxide ring formed novel divalent aluminum radicals, which were characterized by EPR. electronicsandbooks.com The analysis of the EPR spectra, including the aluminum and proton hyperfine interactions (hfi) and g-values, allowed for the identification of two distinct radical products resulting from insertion at the C1-O and C2-O bonds. electronicsandbooks.com A similar study was conducted using gallium (Ga) atoms, which also resulted in the formation of paramagnetic gallaoxetanes that were detected and characterized by EPR spectroscopy. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this compound, also known as ethyloxirane. The technique provides information on the molecular weight and the fragmentation pattern of the molecule, which aids in its unambiguous identification.

Under electron impact mass spectrometry (EI-MS), 1,2-epoxybutane (with a molecular weight of 72.11 g/mol ) typically shows a parent molecular ion peak at a mass-to-charge ratio (m/z) of 72. nsf.gov The fragmentation of the parent ion is influenced by the strained epoxide ring and the ethyl substituent. Common fragmentation mechanisms include α-cleavage (cleavage of the bond adjacent to the oxygen atom), inductive cleavage (ring opening initiated by the electron-donating ethyl group), and hydrogen rearrangement. nsf.gov These processes lead to the formation of characteristic fragment ions.

Key fragment ion clusters are typically observed around m/z 57, 41, and 27. nsf.gov The ion at m/z 57 can be formed through the loss of a methyl radical (CH₃•) following ring opening. Other significant fragments are generated through further cleavages of the carbon chain. nsf.gov

In chemical ionization (CI) mass spectrometry, which is a softer ionization technique, epoxides generally produce a prominent quasi-molecular ion (M+1)⁺. However, 1,2-epoxybutane has been noted as an exception where the (M+1)⁺ ion is not the most abundant, making its analysis slightly different from other epoxides. researchgate.net

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method for the quantitative analysis of 1,2-epoxybutane, even at low concentrations. A specific method using GC/MS with multiple ion detection has been developed for the analysis of 1,2-butylene oxide in whole rat blood, demonstrating the technique's sensitivity and applicability in biological matrices. nih.gov

Table 1: Characteristic Mass Spectrometry Fragments of 1,2-Epoxybutane

| m/z Value | Proposed Fragment Identity/Loss | Fragmentation Pathway |

| 72 | [C₄H₈O]⁺ (Molecular Ion) | Parent molecule |

| 57 | [C₃H₅O]⁺ | Loss of CH₃ radical |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Cleavage of the ethyl group or ring fragmentation |

| 41 | [C₃H₅]⁺ | Rearrangement and loss of formyl radical (CHO•) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

| This table is generated based on typical fragmentation patterns for 1,2-epoxybutane as discussed in the literature. nsf.gov |

Bioassay Methodologies (e.g., Cell Cloning Assays for Mutagenicity Studies)

Bioassays are essential for evaluating the biological activity of this compound, particularly its mutagenic potential. As a direct-acting alkylating agent, 1,2-epoxybutane has been investigated in a wide range of genotoxicity assays. nih.govnih.gov

Cell cloning assays are a cornerstone of in vitro mutagenicity testing. These assays measure the frequency of mutations in specific genes within a cell population following exposure to a test substance. The mouse lymphoma L5178Y TK⁺/⁻ assay is a prominent example used to evaluate the mutagenic potential of 1,2-epoxybutane. nih.govnih.gov In this assay, cells are treated with the compound, and mutations at the thymidine (B127349) kinase (TK) locus are quantified. 1,2-Epoxybutane has consistently tested positive for mutagenicity in the mouse lymphoma assay, both with and without an external metabolic activation system (S9 mix). nih.govca.gov

Another important type of bioassay is the bacterial reverse mutation test, commonly known as the Ames test. nih.gov This assay uses various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon. A positive result, indicated by the reversion of the mutation and subsequent bacterial growth on a histidine-deficient medium, signifies that the chemical is a mutagen. 1,2-Epoxybutane has been shown to induce base-pair substitutions in S. typhimurium strains TA100 and TA1535, but not frameshift mutations. nih.gov It has also been found to be mutagenic in Escherichia coli WP2 uvrA⁻. nih.gov

In addition to gene mutation assays, other bioassays have demonstrated the genotoxicity of 1,2-epoxybutane. It has been shown to induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells and morphological transformation in BALB/c-3T3 cells. ca.govcanada.ca Cell cloning assays in human cells, such as the lymphocyte cloning assay that measures mutant frequencies at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thymidine kinase (TK) genes, are also used to assess the mutagenicity of related epoxy compounds and provide a framework for studying 1,2-epoxybutane. researchgate.netresearchgate.net

Table 2: Mutagenicity of 1,2-Epoxybutane in Mouse L5178Y Lymphoma Cells

| Activation System | Dose (µg/mL) | Relative Total Growth | Mutant Fraction (per 10⁶ cells) | Result |

| Without S9 | 0 | 1.00 | 85 | - |

| 50 | 0.95 | 134 | - | |

| 100 | 0.81 | 187 | Positive | |

| 150 | 0.65 | 240 | Positive | |

| 200 | 0.44 | 283 | Positive | |

| With S9 | 0 | 1.00 | 110 | - |

| 100 | 0.90 | 150 | - | |

| 200 | 0.75 | 225 | Positive | |

| 300 | 0.55 | 310 | Positive | |

| 400 | 0.30 | 380 | Positive | |

| Data adapted from the National Toxicology Program (NTP) technical report on 1,2-Epoxybutane. nih.gov The table shows a dose-dependent increase in the mutant fraction, indicating a positive mutagenic response. |

Broader Research Perspectives and Future Directions

Environmental Fate and Atmospheric Chemistry Research

The environmental journey of (S)-(-)-1,2-Epoxybutane, from its release to its ultimate degradation, is a key area of atmospheric research. As a volatile organic compound (VOC), its interactions within the troposphere, primarily with hydroxyl radicals, determine its persistence and its contribution to air quality issues.

Atmospheric Lifetime Assessments

The atmospheric lifetime of 1,2-epoxybutane (B156178) is principally governed by its gas-phase reaction with hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere. researchgate.netnih.govacs.org The rate of this reaction is crucial for determining how long the compound persists in the atmosphere.

Based on these reaction rates, the atmospheric lifetime can be estimated. Using the experimentally determined rate coefficient and a globally averaged OH radical concentration of 1.13 x 10⁶ radicals cm⁻³, the atmospheric lifetime of 1,2-epoxybutane is estimated to be approximately 5.8 days. copernicus.org Other estimations have calculated the atmospheric half-life to be between six and 8.4 days. nih.govnih.govoecd.orgnih.gov This relatively short lifetime indicates that 1,2-epoxybutane will be removed from the atmosphere reasonably quickly, limiting its potential for long-range transport. oecd.org

Interactive Table: Atmospheric Reaction Rate and Lifetime of 1,2-Epoxybutane

| Parameter | Value | Temperature (K) | Method | Source(s) |

| OH Rate Coefficient (kOH) | (1.98 ± 0.39) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Experimental (Relative Rate) | d-nb.info, copernicus.org, copernicus.org, researchgate.net |

| OH Rate Coefficient (kOH) | 0.66 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298.15 | Theoretical (Computational) | nih.gov, acs.org |

| Atmospheric Lifetime (τOH) | ~5.8 days | - | Calculation | copernicus.org |

| Atmospheric Half-Life | ~6-8.4 days | - | Calculation | nih.gov, nih.gov, oecd.org, nih.gov |

Degradation Pathways and Product Radical Formation

The atmospheric degradation of 1,2-epoxybutane is initiated by hydrogen abstraction by OH radicals. nih.govacs.org This initial reaction can occur at different positions on the molecule, leading to the formation of various alkyl radicals. Computational studies have mapped out the potential energy surfaces for these reactions to identify the most likely degradation pathways. nih.govacs.org

Following the initial hydrogen abstraction, the resulting product radicals undergo further reactions in the atmosphere, typically with molecular oxygen (O₂) and nitric oxide (NO). nih.govacs.org This sequence of reactions leads to a cascade of degradation products. Research has shown that these degradation pathways can result in the formation of various harmful end products, including compounds classified as grade 1 and grade 2 carcinogens by the World Health Organization (WHO). nih.govacs.org Understanding these complex reaction chains is critical for assessing the full environmental impact of 1,2-epoxybutane emissions.

Photochemical Ozone Creation Potential (POCP)

Photochemical Ozone Creation Potential (POCP) is a measure of a VOC's ability to contribute to the formation of ground-level ozone, a major component of photochemical smog. mst.dk The POCP value is calculated based on the VOC's reaction rate with OH radicals and the subsequent chemistry of its degradation products. researchgate.net

Theoretical studies have been conducted to determine the POCP for 1,2-epoxybutane. nih.govacs.org By modeling its atmospheric degradation chemistry under specific European conditions, researchers can quantify its contribution to ozone formation relative to a reference compound, ethene. mst.dk This research is vital for air quality management and for understanding the role of specific industrial chemicals in the broader context of atmospheric pollution. researcher.life

Stereochemical Influence on Biological Activity and Toxicity Mechanisms

The specific three-dimensional arrangement of atoms, or stereochemistry, of this compound is a critical factor in its interaction with biological systems. Research into how this specific enantiomer differs from its mirror image, (R)-(+)-1,2-Epoxybutane, or the racemic mixture, is essential for a complete understanding of its toxicological profile.

Research on Mutagenicity and Carcinogenicity Mechanisms

1,2-Epoxybutane (generally tested as a racemic mixture) is recognized as a direct-acting alkylating agent, meaning it can bind to cellular macromolecules like DNA without needing metabolic activation. nih.goviarc.fr This activity is the basis for its genotoxicity. It has shown positive results for mutagenicity in a wide array of assays, including inducing base-pair substitutions in Salmonella typhimurium (Ames test), mutations in fungi, and mutations in mammalian cells like the mouse lymphoma assay. nih.goviarc.frca.gov

In long-term animal studies, inhalation exposure to 1,2-epoxybutane was found to cause tumors in rats, including papillary adenomas of the nasal cavity and alveolar/bronchiolar tumors. nih.govnih.govca.gov Based on this evidence, the International Agency for Research on Cancer (IARC) has classified 1,2-epoxybutane as "possibly carcinogenic to humans (Group 2B)". nih.govnih.gov

However, a significant gap in the research exists regarding the specific role of stereochemistry. Studies on the closely related compound 1,2-epoxybutene found no significant differences in mutagenic efficiencies between its stereoisomers in human lymphoblastoid cells. epa.gov While this suggests that stereochemistry may not be a dominant factor for that specific compound's mutagenicity, it is not definitive for 1,2-epoxybutane. epa.gov Future research is needed to specifically evaluate the mutagenic and carcinogenic potential of the individual (S)- and (R)-enantiomers of 1,2-epoxybutane to determine if one form is significantly more hazardous than the other.

Interactive Table: Genotoxicity and Carcinogenicity Findings for 1,2-Epoxybutane (Racemic)

| Endpoint | Finding | System/Assay | Source(s) |

| Mechanism | Direct-acting alkylating agent | Chemical Property | nih.gov, iarc.fr |

| Mutagenicity | Induces base-pair substitutions | Salmonella typhimurium (Ames test) | nih.gov |

| Mutagenicity | Positive for mutation | L5178Y Mouse Lymphoma Cells | nih.gov, ca.gov |

| Carcinogenicity | Clear evidence of carcinogenic activity (nasal and lung tumors) | Male F344/N Rats (Inhalation) | nih.gov, nih.gov, ca.gov |

| IARC Classification | Group 2B: Possibly carcinogenic to humans | Overall Evaluation | nih.gov, nih.gov |

Stereoselective Conjugation with Biomolecules (e.g., Glutathione)

Conjugation with the tripeptide glutathione (B108866) (GSH) is a major detoxification pathway for electrophilic compounds like epoxides. mdpi.com This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). mdpi.comwashington.edu

Research on other epoxides has demonstrated that these enzyme-catalyzed conjugations can be highly stereoselective, meaning the enzyme preferentially binds to and conjugates one enantiomer over the other. oup.comnih.gov For example, studies on the epoxide metabolites of 1,3-butadiene (B125203) showed that enzyme-mediated reactions are the primary mechanism for GSH conjugation and that these reactions exhibit marked stereoselectivity. oup.com Similarly, research on α-bromoisovalerylurea showed that its conjugation with GSH was completely stereospecific, with one enantiomer being metabolized and excreted much more rapidly than the other. nih.gov

This principle strongly suggests that the detoxification of this compound via GSH conjugation is also likely to be a stereoselective process. The rate and extent of its detoxification could differ significantly from that of its (R)-enantiomer. Future research should focus on incubating the separate enantiomers of 1,2-epoxybutane with liver cytosol or specific GST isoenzymes to quantify this stereoselectivity. Such studies would be crucial for determining whether the (S)-enantiomer is detoxified more or less efficiently than the (R)-enantiomer, which has direct implications for its potential to cause cellular damage.

Advancements in Green Chemistry for Sustainable Production and Utilization

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis and application of chiral compounds like this compound. ijnc.irresearchgate.netresearchgate.netcuestionesdefisioterapia.com Research in this area focuses on developing more sustainable and environmentally benign alternatives to traditional chemical methods. ijnc.ir

Sustainable Production Methods:

Traditional industrial synthesis routes for epoxides have often involved methods like the chlorohydrin process, which can generate significant waste. researchgate.net In contrast, green chemistry promotes catalytic and biocatalytic approaches that offer higher selectivity, milder reaction conditions, and reduced environmental impact. ijnc.irresearchgate.netcuestionesdefisioterapia.commdpi.com